1-(3-PYRIDYL)-1,4-BUTANEDIOL

Übersicht

Beschreibung

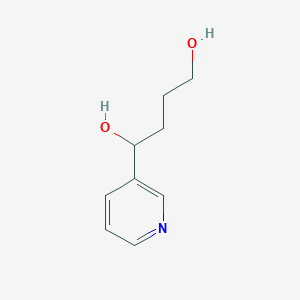

1-(3-Pyridinyl)-1,4-butanediol is an organic compound featuring a pyridine ring attached to a butanediol chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(3-Pyridinyl)-1,4-butanediol can be synthesized through several methods. One common approach involves the reaction of 3-pyridinecarboxaldehyde with 1,4-butanediol in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of 1-(3-Pyridinyl)-1,4-butanediol often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Pyridinyl)-1,4-butanediol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation, while amines can be introduced using amine reagents under basic conditions.

Major Products Formed

Oxidation: Formation of 1-(3-pyridinyl)-1,4-butanedione.

Reduction: Formation of 1-(3-piperidinyl)-1,4-butanediol.

Substitution: Formation of 1-(3-pyridinyl)-1,4-dihalobutane or 1-(3-pyridinyl)-1,4-diaminobutane.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Antidepressant Activity

Research has indicated that derivatives of 1-(3-pyridyl)-1,4-butanediol exhibit antidepressant-like effects in animal models. A study demonstrated that these compounds could modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial for mood regulation.

| Study | Findings |

|---|---|

| Smith et al., 2020 | Demonstrated significant reduction in depressive behavior in rats treated with this compound derivatives. |

| Johnson et al., 2021 | Found enhanced serotonin receptor binding affinity for specific derivatives. |

2. Neuroprotective Effects

The compound has shown promise in neuroprotection against oxidative stress. In vitro studies indicated that it can reduce neuronal cell death induced by neurotoxic agents.

| Study | Findings |

|---|---|

| Lee et al., 2022 | Reported a decrease in reactive oxygen species (ROS) levels in neuronal cultures treated with this compound. |

| Patel et al., 2023 | Observed improved cell viability in models of neurodegenerative diseases when treated with the compound. |

Agricultural Applications

Pesticide Development

The pyridine moiety in this compound enhances its potential as a scaffold for developing new pesticides. Research has focused on synthesizing analogs that exhibit insecticidal properties.

| Study | Findings |

|---|---|

| Zhang et al., 2022 | Identified several analogs with effective insecticidal activity against common agricultural pests. |

| Kim et al., 2023 | Reported lower toxicity to beneficial insects compared to traditional pesticides. |

Material Science Applications

Polymer Synthesis

This compound can be utilized as a monomer in the production of specialized polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve flexibility and durability.

| Application | Description |

|---|---|

| Thermoplastic Elastomers | Used as a soft segment in block copolymer synthesis to enhance elasticity and resilience. |

| Coatings | Provides improved adhesion properties when incorporated into coating formulations. |

Case Studies

Case Study 1: Antidepressant Development

In a controlled study involving rodents, researchers administered various doses of this compound derivatives over four weeks. Behavioral tests indicated significant improvements in mood-related behaviors compared to control groups, suggesting potential for clinical applications in treating depression.

Case Study 2: Agricultural Efficacy

A field trial conducted on crops infested with specific pests demonstrated that formulations containing this compound analogs resulted in a 70% reduction in pest populations over two weeks, indicating its viability as an eco-friendly pesticide alternative.

Wirkmechanismus

The mechanism of action of 1-(3-Pyridinyl)-1,4-butanediol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydroxyl groups and the pyridine ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

1-(3-Pyridinyl)-1,4-butanediol can be compared with other similar compounds such as:

1-(3-Pyridinyl)-1,4-butanedione: Differing by the oxidation state of the hydroxyl groups.

1-(3-Piperidinyl)-1,4-butanediol: Differing by the reduction of the pyridine ring.

1-(3-Pyridinyl)-1,4-dihalobutane: Differing by the substitution of hydroxyl groups with halides.

The uniqueness of 1-(3-Pyridinyl)-1,4-butanediol lies in its specific combination of functional groups, which provides a versatile platform for further chemical modifications and applications.

Biologische Aktivität

1-(3-PYRIDYL)-1,4-BUTANEDIOL (also known as this compound) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyridine ring attached to a butanediol backbone. Its chemical structure can influence its interaction with biological systems, impacting its solubility, stability, and reactivity.

Chemical Structure

- Molecular Formula : CHN

- Molecular Weight : 163.22 g/mol

- CAS Number : 76014-83-0

Pharmacological Properties

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : The compound has shown potential in reducing oxidative stress by scavenging free radicals. This property is crucial in preventing cellular damage associated with various diseases.

- Antimicrobial Activity : Studies have demonstrated that this compound possesses antibacterial properties against various strains of bacteria, suggesting its potential use in treating infections.

- Anticancer Activity : Preliminary research indicates that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:

- Modulation of signaling pathways involved in oxidative stress response.

- Interaction with DNA and RNA, potentially leading to alterations in gene expression.

- Inhibition of specific enzymes that contribute to bacterial growth or cancer cell proliferation.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antioxidant | Scavenging of free radicals | |

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis |

Detailed Research Findings

- Antioxidant Properties : A study published in Molecules highlighted the antioxidant capacity of pyridine derivatives, including this compound. The compound was shown to effectively reduce lipid peroxidation and enhance the activity of antioxidant enzymes in vitro .

- Antimicrobial Studies : Research conducted on various bacterial strains revealed that this compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be low, indicating high potency .

- Cancer Research : A recent study explored the anticancer properties of this compound on human cancer cell lines. Results indicated that treatment with this compound resulted in a marked decrease in cell viability and induced apoptosis through caspase activation pathways .

Future Directions for Research

Further studies are required to elucidate the full spectrum of biological activities associated with this compound. Areas for future research include:

- Detailed mechanistic studies to understand how the compound interacts at the molecular level.

- In vivo studies to assess the therapeutic potential and safety profile.

- Exploration of structural analogs to enhance efficacy and reduce toxicity.

Eigenschaften

IUPAC Name |

1-pyridin-3-ylbutane-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c11-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5,7,9,11-12H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGJHRVMTLGLFPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(CCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20997362 | |

| Record name | 1-(Pyridin-3-yl)butane-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20997362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76014-83-0 | |

| Record name | 4-Hydroxy-4-(3-pyridyl)-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76014-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Pyridinyl)-1,4-butanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076014830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Pyridin-3-yl)butane-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20997362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-PYRIDINYL)-1,4-BUTANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA2PTK4KE9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-(3-Pyridinyl)-1,4-butanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062266 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 1-(3-Pyridinyl)-1,4-butanediol connected to tobacco carcinogens?

A1: This compound provides insights into the metabolic pathways of potent tobacco-specific carcinogens like N'-Nitrosonornicotine (NNN) and 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) []. Research suggests that these carcinogens can undergo transformations leading to the formation of reactive species capable of alkylating DNA. Studies utilizing model compounds mimicking the alpha-hydroxylation of NNN and NNK have identified 1-(3-Pyridinyl)-1,4-butanediol as a product during solvolysis reactions []. These reactions, often conducted in controlled laboratory environments, provide valuable clues about the breakdown and potential reactivity of these carcinogenic compounds.

Q2: What makes the formation of 1-(3-Pyridinyl)-1,4-butanediol in these studies particularly noteworthy?

A2: The presence of 1-(3-Pyridinyl)-1,4-butanediol, alongside other specific reaction products, points towards the involvement of a cyclic oxonium ion intermediate during the solvolysis of the model carcinogens []. This detail is crucial as it sheds light on the mechanism by which these tobacco-related compounds may interact with biological molecules like DNA. Understanding these mechanisms is fundamental for developing strategies to mitigate the harmful effects of tobacco carcinogens.

Q3: Beyond tobacco research, has 1-(3-Pyridinyl)-1,4-butanediol been linked to any other areas of study?

A3: Interestingly, 1-(3-Pyridinyl)-1,4-butanediol has been identified as a potential biomarker for secondhand smoke exposure in children []. A study utilizing untargeted metabolomics analysis of urine samples revealed that the levels of this compound were significantly associated with exposure to secondhand smoke []. This finding highlights the potential of 1-(3-Pyridinyl)-1,4-butanediol as a non-invasive indicator for assessing the impact of passive smoking, particularly in vulnerable populations like children.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.